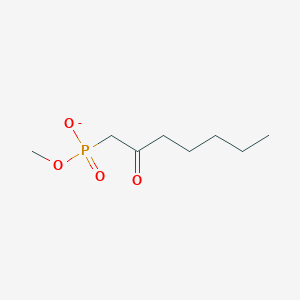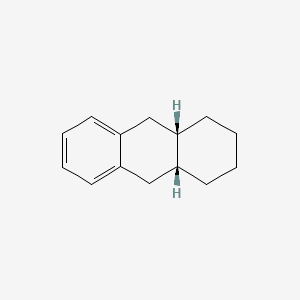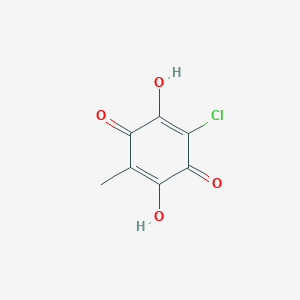
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is an organic compound characterized by its unique structure, which includes a butyl group, a trichloromethyl group, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate typically involves the reaction of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol with butyl chloroformate. This reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring the high purity of the final product.
化学反応の分析
Types of Reactions
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the carbonate ester in the presence of water, leading to the formation of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the active metabolites released.
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in structure but with a different alkyl group.
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate: Contains additional functional groups that confer different properties.
Uniqueness
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo hydrolysis and release active metabolites makes it particularly valuable in medicinal chemistry as a prodrug.
特性
CAS番号 |
63253-21-4 |
|---|---|
分子式 |
C13H13Cl5O3 |
分子量 |
394.5 g/mol |
IUPAC名 |
butyl [2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl] carbonate |
InChI |
InChI=1S/C13H13Cl5O3/c1-2-3-6-20-12(19)21-11(13(16,17)18)8-4-5-9(14)10(15)7-8/h4-5,7,11H,2-3,6H2,1H3 |
InChIキー |
BAOIDIWUAZAIHO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)OC(C1=CC(=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)

![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)



![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)

![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)



